molecular formula C9H9NOS B3379583 1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one CAS No. 166883-22-3

1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3379583
CAS No.: 166883-22-3
M. Wt: 179.24 g/mol
InChI Key: CXBXRVCKKDCFGH-UHFFFAOYSA-N
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Description

1-Methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS 166883-22-3) is an indole derivative with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . The compound features a 2,3-dihydro-1H-indol-2-one (oxindole) core structure, which is a privileged scaffold in medicinal chemistry and frequently explored for the development of biologically active molecules . The presence of a sulfanyl (thiol) group at the 5-position and a methyl group on the nitrogen atom makes this compound a versatile intermediate for chemical synthesis and structure-activity relationship (SAR) studies. Indole and oxindole cores are prevalent in pharmaceuticals and natural products, and sulfanyl groups can play a key role in coordination chemistry and metabolic pathways . Researchers may utilize this building block in the synthesis of more complex heterocyclic compounds for various investigative purposes. This product is intended for research and further manufacturing use only, and is not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-sulfanyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-10-8-3-2-7(12)4-6(8)5-9(10)11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBXRVCKKDCFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625584
Record name 1-Methyl-5-sulfanyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166883-22-3
Record name 1-Methyl-5-sulfanyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Methyl 5 Sulfanyl 2,3 Dihydro 1h Indol 2 One and Its Precursors

Retrosynthetic Analysis of the 1-Methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This approach provides a logical pathway for designing a synthesis.

For this compound, two primary disconnection points are logical. The first is the carbon-sulfur bond at the C-5 position, and the second involves breaking the bonds of the heterocyclic ring to reveal acyclic precursors.

Disconnection of the C-S Bond: This strategy involves introducing the sulfanyl (B85325) group onto a pre-formed 1-methyl-2,3-dihydro-1H-indol-2-one ring. This can be achieved through electrophilic substitution reactions, such as sulfonation or chlorosulfonation, followed by reduction to the thiol. The precursor would be 1-methyl-2,3-dihydro-1H-indol-2-one.

Disconnection of the N1-C2 and C3-C3a Bonds: This approach breaks the lactam ring. A common strategy for forming the oxindole (B195798) ring is the intramolecular cyclization of an N-aryl-α-haloacetamide. For the target molecule, this would involve a precursor like 2-chloro-N-(4-(sulfanyl)phenyl)acetamide, which would then be N-methylated and cyclized. This strategy builds the core ring structure with the substituents already in place or in a protected form.

A plausible retrosynthetic pathway is to start with a substituted aniline, such as 4-aminothiophenol. This starting material can be elaborated through N-acylation with an α-haloacetyl halide, followed by N-methylation and subsequent intramolecular cyclization to form the desired oxindole ring.

Classical and Contemporary Approaches to 2,3-Dihydro-1H-indol-2-one Ring Formation

The synthesis of the 2,3-dihydro-1H-indol-2-one (also known as oxindole or indolone) ring is a well-established area of organic synthesis, with numerous methods available.

The final and key step in many oxindole syntheses is the ring-closing reaction. These cyclizations can be promoted by various catalysts and conditions.

Transition metals, particularly palladium, copper, gold, and iron, have become indispensable tools for the construction of heterocyclic rings like indolone. researchgate.netscispace.com These methods often offer high efficiency, selectivity, and functional group tolerance. researchgate.net

Palladium Catalysis: Palladium-based catalysts are widely used for indolone synthesis. mdpi.com One common method involves the intramolecular Heck reaction. Another powerful approach is the palladium-catalyzed C-H amination of aryl enamines, which uses molecular oxygen as an atom-economical oxidant. researchgate.net Tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling is another efficient one-pot process. researchgate.net

Gold Catalysis: Gold catalysts have been employed in the tandem reductive cyclization of o-alkynyl nitroarenes to produce 2-substituted indoles, which can be precursors to indolones. mdpi.comtandfonline.com

Iron Catalysis: Iron-catalyzed methods are gaining prominence due to the low cost and low toxicity of iron. tandfonline.com An iron-catalyzed intramolecular C-H amination of azides provides an effective route to indole-2-carboxylates. tandfonline.com Furthermore, iron catalysis can be used for the C-H alkylation of indoles, which is relevant for creating substituted precursors. rsc.org

Rhodium and Cobalt Catalysis: Rhodium catalysts can be used to synthesize 3-aryl indoles from aryltriazoles and boronic acids. tandfonline.com Cobalt(III) has been used for the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to form the indole (B1671886) nucleus. mdpi.com

Table 1: Examples of Transition-Metal Catalyzed Indole/Indolone Syntheses
Catalyst SystemStarting MaterialsProduct TypeYieldReference
Pd(OAc)₂ / PPh₃2-Iodoanilines and Alkynes2,3-Disubstituted IndolesGood to Excellent researchgate.net
AuCl₃o-Alkynyl Nitroarenes2-Substituted Indoles91-94% tandfonline.com
Fe(acac)₃Aryl Vinyl AzidesIndolesExcellent tandfonline.com
[Rh₂(OAc)₄]Aryltriazoles and Boronic Acids3-Aryl IndolesHigh tandfonline.com
Co(OAc)₂ortho-AlkenylanilinesIndolesGood mdpi.com

To avoid the cost and potential toxicity of residual metals, metal-free and organocatalytic methods have been developed. These reactions often rely on radical pathways or catalysis by small organic molecules. chim.it

Radical Cyclizations: Radical cyclization reactions are well-suited for constructing heterocyclic rings and can be initiated under metal-free conditions. chim.it

Base- or Acid-Catalyzed Cyclizations: The use of bases like cesium carbonate (Cs₂CO₃) or potassium hydroxide (B78521) (KOH) can promote the cyclization of ortho-alkynylanilides to form N-substituted indoles. chim.it

Organocatalysis: Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. For instance, primary amines derived from cinchona alkaloids can catalyze the intramolecular Michael addition to produce chiral 2,3-disubstituted indolines with high enantioselectivity. rsc.orgsemanticscholar.org This is particularly relevant for constructing chiral centers within the indolone scaffold. rsc.org Organocatalytic [3+2] cycloaddition reactions have also been developed for the synthesis of triazole-substituted heterocycles, showcasing the versatility of this approach. acs.org

Table 2: Examples of Metal-Free and Organocatalytic Indoline Syntheses
Catalyst/ReagentReaction TypeProductEnantiomeric Excess (ee)Reference
Cinchona Alkaloid DerivativeIntramolecular Michael Additioncis-2,3-disubstituted indolineup to 99% rsc.org
Cesium Carbonate (Cs₂CO₃)Base-Promoted CyclizationN-substituted-indolesN/A chim.it
Iodine (I₂)Ethene-1,1-diamine cyclizationN-substituted indolesN/A mdpi.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In indole synthesis, this often involves using safer solvents, reducing energy consumption, and employing reusable catalysts. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, making it an environmentally friendly technique. tandfonline.comtandfonline.com It is a proficient and convenient methodology for synthesizing organic compounds, including indole derivatives. tandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol (B145695) is a key aspect of green chemistry. rsc.org Multicomponent reactions to assemble the indole core can be performed in ethanol, avoiding metal catalysts. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine several steps into a single operation, which increases atom economy and reduces waste. rsc.org An innovative MCR involving anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides provides a mild and benign route to indole-2-carboxamide derivatives. rsc.org

Sustainable Catalysts: The use of abundant and non-toxic metal catalysts, such as iron, aligns with green chemistry principles. rsc.org

Table 3: Green Chemistry Approaches to Indole Synthesis
MethodKey FeatureSolventCatalystReference
Microwave IrradiationRapid, efficientVarious, including DMFZrSiO₂ tandfonline.com
Multicomponent ReactionHigh atom economy, one-potEthanolMethanesulfonic acid (for cyclization) rsc.org
Iron CatalysisSustainable metal2-MeTHF (renewable) or solvent-freeIron(0) rsc.org

Compound Index

Convergent and Divergent Synthetic Strategies

Convergent Synthesis:

Divergent Synthesis:

In contrast, a divergent synthetic strategy begins with a common precursor, in this case, a simple oxindole or a substituted aniline, which is then elaborated through a series of reactions to introduce the desired methyl and sulfanyl groups. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. researchgate.netresearchgate.netrsc.orgorganic-chemistry.org For instance, starting from 1-methyloxindole, various sulfanylation methods can be explored to introduce the C5-sulfanyl group. Alternatively, one could start with 5-aminooxindole (B107739) and convert the amino group into the sulfanyl moiety, followed by N-methylation. The choice between convergent and divergent strategies often depends on the availability of starting materials, the desired scale of the synthesis, and the need for analog generation.

A plausible divergent pathway for the synthesis of this compound is outlined below:

Scheme 1: Proposed Divergent Synthesis of this compound

This strategy commences with the readily available oxindole, which is first functionalized at the C5 position and subsequently N-methylated.

Introduction of the N1-Methyl Moiety and C5-Sulfanyl Group

The introduction of the methyl group at the nitrogen atom and the sulfanyl group at the C5 position of the oxindole ring are critical steps in the synthesis of the target compound. Various methods have been developed for these transformations.

The N-methylation of oxindoles is a common transformation that can be achieved using various methylating agents. A prevalent method involves the use of methyl iodide in the presence of a base. reddit.comresearchgate.netresearchgate.netgoogle.comreddit.com The base deprotonates the nitrogen of the oxindole, generating an amide anion that then acts as a nucleophile, attacking the methyl iodide to form the N-methylated product. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, and potassium hydroxide. Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. researchgate.net

Methylating Agent Base Solvent Typical Yield (%) Reference
Methyl IodideK2CO3AcetoneGood to excellent reddit.com
Methyl IodideKOHDMSOGood researchgate.net
Dimethyl CarbonateK2CO3DMFHigh google.com

Interactive Data Table: Common N-Methylation Conditions for Indole Derivatives This table summarizes common reagents and conditions for the N-methylation of indole and related heterocycles.

It is crucial to control the reaction conditions to avoid potential side reactions, such as C3-alkylation of the oxindole ring.

The introduction of a sulfanyl group onto the aromatic ring of the oxindole can be accomplished through either direct sulfanylation protocols or by the interconversion of other functional groups.

Direct C-H thiolation of aromatic compounds has emerged as a powerful tool in organic synthesis. For the synthesis of 5-sulfanyloxindole derivatives, a direct thiolation of the 1-methyloxindole core could be envisioned. While specific examples for 1-methyloxindole are not extensively reported, methods for the direct thiolation of indoles are known. These often involve the use of a thiol or disulfide in the presence of a catalyst and an oxidant. researchgate.net For instance, iodine-catalyzed direct thiolation of indoles with thiols using air as the oxidant has been reported to provide 3-thioindoles. researchgate.net Adapting such a method for the C5-thiolation of 1-methyloxindole would require careful optimization of the reaction conditions to achieve the desired regioselectivity.

An alternative and often more reliable approach to introduce the sulfanyl group is through the transformation of a pre-existing functional group at the C5 position. A common precursor for this transformation is the corresponding 5-aminooxindole. The amino group can be converted to a diazonium salt, which can then be displaced by a sulfur nucleophile. nih.govmdpi.comresearchgate.net

A well-established route to a key precursor, 5-mercaptooxindole (B2646245), involves a two-step sequence starting from oxindole. nih.gov The first step is the chlorosulfonylation of oxindole to yield 5-(chlorosulfonyl)oxindole, followed by reduction of the sulfonyl chloride to the corresponding thiol. nih.gov

Step Reagents Conditions Yield (%) Reference
ChlorosulfonylationChlorosulfonic acid70°C95 nih.gov
ReductionTriphenylphosphine (B44618)Dichloromethane (B109758), rt88.5 nih.gov

Interactive Data Table: Synthesis of 5-Mercaptooxindole This table outlines the two-step synthesis of 5-mercaptooxindole from oxindole.

Once 5-mercaptooxindole is obtained, the final step would be the N-methylation as described in section 2.3.1.

Another potential functional group interconversion involves starting with 5-nitrooxindole. The nitro group can be reduced to an amino group, which is then subjected to diazotization followed by reaction with a sulfur-containing reagent like potassium ethyl xanthate (Sandmeyer-type reaction) to introduce the sulfanyl group.

Sulfanylation Methods at the Aromatic Ring

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount to achieving high yields and purity of the final product, this compound. Key parameters to consider for each step include the choice of reagents, catalyst, solvent, reaction temperature, and reaction time. researchgate.netnih.govresearchgate.net

For the N-methylation step , the molar ratio of the methylating agent and the base to the oxindole substrate is a critical factor. An excess of the methylating agent can sometimes lead to undesired side products. The temperature can also play a significant role; while some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. reddit.com

In the sulfanylation step , particularly for direct C-H thiolation, the choice of catalyst and oxidant is crucial for both reactivity and regioselectivity. For functional group interconversions, the conditions for the diazotization and subsequent nucleophilic substitution need to be carefully controlled, as diazonium salts can be unstable. Low temperatures are typically required for the diazotization step to prevent decomposition.

Solvent Effects and Temperature Optimization

The efficiency and selectivity of the synthetic route to this compound are significantly influenced by the choice of solvent and reaction temperature at each stage.

Synthesis of 5-Mercaptooxindole Precursor:

The initial step involves the chlorosulfonation of oxindole, followed by the reduction of the resulting sulfonyl chloride. For the reduction step, anhydrous dichloromethane is a commonly employed solvent. The reaction is typically initiated at a low temperature, such as in an ice slush bath, to control the initial exotherm, and then allowed to proceed at room temperature for several hours. Maintaining anhydrous conditions is critical, as the presence of water can lead to the formation of the corresponding disulfide as a significant byproduct. For the subsequent workup, a biphasic system of dichloromethane and water is used. The reaction mixture is refluxed at approximately 50°C to ensure the completion of the reaction.

N-Methylation of 5-Mercaptooxindole:

The selective N-methylation of 5-mercaptooxindole presents a challenge due to the presence of two nucleophilic sites: the nitrogen of the oxindole ring and the sulfur of the sulfanyl group. To achieve selective N-methylation, the choice of solvent and temperature is crucial. Non-polar aprotic solvents are generally preferred to minimize the solubility and reactivity of the thiolate anion, thus favoring N-alkylation. For instance, toluene (B28343) has been suggested to give better results than more polar solvents like tetrahydrofuran (B95107) (THF) in related alkylations.

Temperature control is another critical parameter. Lowering the reaction temperature can help to control the kinetics of the reaction, potentially favoring N-methylation over S-methylation. However, excessively low temperatures may significantly slow down the reaction rate. Therefore, optimization studies are necessary to identify the ideal temperature range that balances reaction efficiency with selectivity. In broader studies of N-methylation of indoles using dimethyl carbonate (DMC), temperatures are often elevated, for instance to 170°C under microwave conditions, to achieve high yields. researchgate.net However, for a substrate with a reactive sulfanyl group, such high temperatures might not be suitable without a protecting group strategy.

Catalyst and Reagent Screening for Selectivity and Efficiency

The selection of appropriate catalysts and reagents is paramount for achieving high selectivity and efficiency in the synthesis of this compound.

Synthesis of 5-Mercaptooxindole Precursor:

The synthesis of 5-mercaptooxindole begins with the reaction of oxindole with chlorosulfonic acid. This is followed by reduction of the intermediate sulfonyl chloride. A common and effective reducing agent for this transformation is triphenylphosphine. An excess of triphenylphosphine is typically used to ensure complete conversion of the sulfonyl chloride to the desired thiol.

Selective N-Methylation:

Achieving selective N-methylation of 5-mercaptooxindole requires careful consideration of the methylating agent and any accompanying catalyst or base.

Methylating Agents: Traditional methylating agents like methyl iodide are highly reactive and may lead to a mixture of N- and S-methylated products. Alternative, less aggressive methylating agents are therefore preferred. Dimethyl carbonate (DMC) is a greener and more selective methylating agent. researchgate.net Phenyl trimethylammonium iodide has also been reported as a safe and effective reagent for the monoselective N-methylation of indoles. nih.gov

Catalysts and Bases: The choice of base is critical in deprotonating the oxindole nitrogen without significantly activating the sulfanyl group. A mild, non-nucleophilic base is ideal. For N-methylation of indoles with DMC, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst. In other contexts, inorganic bases such as potassium carbonate have been used to promote N-alkylation. nih.gov For the N-methylation of amides and indoles using phenyl trimethylammonium iodide, cesium carbonate has been identified as a mild and efficient base. nih.gov

Protecting Group Strategy: To circumvent the issue of competing S-methylation, a protecting group strategy for the sulfanyl group can be employed. The sulfanyl group can be protected, for example, as a thioether or a disulfide, which can be cleaved after the N-methylation step. However, this adds extra steps to the synthesis, and a more atom-economical approach would be to achieve selective N-methylation directly.

Scalability Considerations for Preparative Synthesis

Scaling up the synthesis of this compound from laboratory to preparative scale introduces several challenges that need to be addressed to ensure safety, efficiency, and product quality.

Synthesis of 5-Mercaptooxindole:

The chlorosulfonation of oxindole is a highly exothermic and corrosive reaction, requiring careful temperature control and specialized equipment on a large scale. The use of chlorosulfonic acid also necessitates stringent safety precautions. A critical factor in the subsequent reduction step is the need for the intermediate oxindole-5-sulfonyl chloride to be thoroughly dry. Inadequate drying on a larger scale can lead to significant formation of the disulfide byproduct, reducing the yield and complicating purification. The workup procedure, which involves handling large volumes of dichloromethane and aqueous solutions, also needs to be optimized for efficiency and safety at a larger scale.

N-Methylation of 5-Mercaptooxindole:

For the N-methylation step, ensuring selective N-alkylation is a primary concern for scalability. The development of a robust and high-yielding selective methylation protocol is crucial to avoid the need for challenging chromatographic purifications to separate N- and S-methylated isomers on a large scale. The use of greener and safer reagents like dimethyl carbonate is advantageous for large-scale synthesis. researchgate.net

Process safety is another key consideration. The handling of potentially toxic and flammable solvents and reagents requires appropriate engineering controls and personal protective equipment. Waste management is also a significant factor in large-scale production, and the development of a process that minimizes waste is desirable. A scalable synthesis of N1-alkyl indazoles has been demonstrated on a 100g scale, highlighting the importance of data-driven process development for safe and efficient scale-up. rsc.org

Interactive Data Table: Summary of Synthetic Considerations

StepKey TransformationReagents/CatalystsSolventsTemperatureKey Considerations
1 Chlorosulfonation of OxindoleChlorosulfonic AcidNeat or inert solventControlled, low temperatureHighly exothermic and corrosive reaction.
2 Reduction to 5-MercaptooxindoleTriphenylphosphineDichloromethaneIce bath to room temperatureRequires anhydrous conditions to avoid disulfide formation.
3 Selective N-MethylationDimethyl Carbonate, Phenyl trimethylammonium iodideToluene, Non-polar aprotic solventsOptimized for selectivityPotential for competing S-methylation. Protecting group strategy may be necessary.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Methyl 5 Sulfanyl 2,3 Dihydro 1h Indol 2 One

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For 1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one, the expected molecular formula is C₉H₉NOS. The theoretical exact mass for the [M+H]⁺ ion would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), oxygen (¹⁶O), and sulfur (³²S). An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton, the integration would reveal the number of protons giving rise to the signal, and the splitting pattern (multiplicity) would provide information about neighboring protons.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns (e.g., doublet, doublet of doublets) would confirm the 1,2,4-trisubstitution pattern.

Methylene Protons (-CH₂-): The two protons at the C3 position would likely appear as a singlet or as a multiplet in the aliphatic region (around δ 3.0-4.0 ppm).

Methyl Protons (N-CH₃): The three protons of the N-methyl group would be expected to appear as a sharp singlet, typically in the range of δ 3.0-3.5 ppm.

Thiol Proton (-SH): The proton of the sulfanyl (B85325) group would appear as a singlet, which can be broad and its chemical shift can vary significantly depending on concentration and solvent.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The carbonyl carbon of the lactam ring (C2) would be expected to have a chemical shift in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons: The six carbons of the benzene ring would show signals in the aromatic region (δ 110-160 ppm). The carbons attached to heteroatoms (N and S) would have distinct chemical shifts.

Methylene Carbon (-CH₂-): The C3 carbon would appear in the aliphatic region.

Methyl Carbon (N-CH₃): The carbon of the N-methyl group would appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Connectivity and Stereochemical Insights

2D NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity of the protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

C=O stretch: A strong absorption band for the lactam carbonyl group, typically in the range of 1680-1720 cm⁻¹.

C-N stretch: Absorption bands for the C-N bonds of the lactam and the N-methyl group.

Aromatic C=C stretch: Multiple bands in the region of 1450-1600 cm⁻¹.

S-H stretch: A weak absorption for the thiol group, typically around 2550-2600 cm⁻¹.

C-H stretch: Bands for aromatic and aliphatic C-H bonds.

Theoretical and Computational Chemistry Studies on 1 Methyl 5 Sulfanyl 2,3 Dihydro 1h Indol 2 One

Molecular Modeling and Docking Simulations for Putative Target Interactions

Binding Affinity Estimation (Theoretical)

Theoretical binding affinity estimation provides a computational forecast of the strength of the interaction between a ligand, such as 1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one, and its biological target, typically a protein receptor or enzyme. These methods are crucial in early-stage drug discovery for prioritizing compounds for synthesis and experimental testing. The primary techniques employed are molecular docking and more rigorous free energy calculations.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The simulation generates a docking score, a numerical value that estimates the binding affinity. For instance, in studies of related tricyclic indole (B1671886) compounds, docking has been instrumental in understanding how substitutions on the indole core influence binding to protein targets like Mcl-1. nih.gov Modifications that allow the molecule to access additional hydrophobic protein binding pockets often result in a significant improvement in binding affinity. nih.gov

Following docking, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be applied to refine the binding affinity prediction. These methods account for solvent effects and conformational changes, providing a more accurate estimate of the binding free energy (ΔG). For example, MM/GBSA calculations have been used to show that certain compounds have lower binding energies than control substances, indicating a higher potential as inhibitors. researchgate.net While specific theoretical binding affinity studies for this compound are not extensively detailed in the literature, the affinity of similar indole-based scaffolds for various targets has been successfully modeled, demonstrating the utility of these computational approaches. nih.govnih.gov

Table 1: Theoretical Methods for Binding Affinity Estimation

Method Description Key Output Computational Cost
Molecular Docking Predicts the binding pose and orientation of a ligand within a receptor's active site. Docking Score, Binding Pose Low to Medium
MM/GBSA Calculates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. Binding Free Energy (ΔG) Medium
Free Energy Perturbation (FEP) A rigorous method that calculates the free energy difference between two states (e.g., bound and unbound) by simulating a non-physical pathway connecting them. Relative Binding Free Energy (ΔΔG) High

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability in Biological Mimicking Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior and the stability of its complex with a biological target. These simulations are performed in environments that mimic physiological conditions, typically a water box with ions at a specific temperature and pressure.

An MD simulation would begin with the docked pose of this compound in its target protein. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of every atom is calculated, revealing how the ligand and protein interact and adapt to each other. Key analyses performed on MD trajectories include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding.

Hydrogen Bond Analysis: To monitor the formation and breakage of hydrogen bonds between the ligand and receptor, which are often critical for binding affinity and specificity.

Studies on other indole derivatives have successfully used MD simulations to validate the stability of ligand-protein complexes. researchgate.net For example, simulations have confirmed that potent inhibitors remain stably bound within the active site of their target enzyme throughout the simulation period. researchgate.net These studies provide a blueprint for how MD simulations could be applied to understand the atomic-level interactions and dynamic stability of this compound with its putative biological targets. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indolone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. researchgate.net For indolone derivatives, QSAR models have been developed to predict various biological activities, from enzyme inhibition to antioxidant potential. nih.govmdpi.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov These descriptors are categorized based on the properties they represent.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, and are crucial for interactions like hydrogen bonds and electrostatic interactions. Common electronic descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: Related to the molecule's ability to donate or accept electrons.

Partial Atomic Charges: Describes the charge distribution across the atoms.

Steric Descriptors: These relate to the size and shape of the molecule, which are fundamental for how well it fits into a receptor's binding site. Examples include:

Molar Refractivity (MR): Relates to the volume of the molecule.

Topological Indices (e.g., Wiener index, Kier & Hall indices): Numerical values derived from the graph representation of the molecule, encoding information about its size, shape, and degree of branching.

Three-dimensional descriptors are also frequently used to capture the spatial arrangement of molecules. researchgate.net The selection of relevant descriptors is a critical step in building a robust QSAR model. mdpi.com

Table 2: Common Molecular Descriptors in QSAR for Indolone Derivatives

Descriptor Type Descriptor Name Property Represented
Electronic AM1_HOMO, AM1_LUMO Electron donating/accepting ability
Electronic AM1_dipole Molecular polarity
Electronic AM1_E, AM1_HF Molecular energy and heat of formation
Steric/Topological Molar Refractivity (MR) Molecular volume and polarizability
Physicochemical logP Lipophilicity/hydrophobicity
Physicochemical h_pKa, h_pKb Acid/base dissociation constants

Once a set of descriptors has been calculated for a series of indolone derivatives with known biological activities (e.g., IC50 values), a mathematical model is developed to correlate the descriptors with the activity. mdpi.com Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed for this purpose. mdpi.com

A reliable QSAR model must be rigorously validated to ensure its predictive power for new, untested compounds. nih.gov Key statistical parameters used for validation include: tandfonline.com

Coefficient of determination (R²): Indicates how well the model fits the training data.

Cross-validated correlation coefficient (Q²): Measures the internal predictive ability of the model, often determined using the leave-one-out (LOO) method.

External validation (R²_ext or Pred_r²): The most crucial validation step, where the model's ability to predict the activity of an external test set of compounds (not used in model generation) is assessed. researchgate.net

Successful 3D-QSAR models for indole derivatives have been developed with high R² and Q² values, demonstrating their utility in predicting biological activity and identifying the key physicochemical features responsible for it. mdpi.comtandfonline.com These models serve as valuable tools for the prospective design of novel and more potent indolone-based therapeutic agents. nih.govresearchgate.net

Table 3: Summary of Statistical Parameters from Selected QSAR Studies on Indole Derivatives

Study Focus Model Type R² (Training Set) Q² (Cross-validation) R²_ext (Test Set) Reference
17β-HSD5 Inhibitors Gaussian field-based 3D-QSAR 0.9278 0.8346 0.6312 tandfonline.com
Antiamyloidogenic Agents Atom-based 3D-QSAR - 0.596 0.695 mdpi.com
COX-2 Inhibitors kNN-MFA 3D-QSAR - 0.9461 0.8782 researchgate.net
Antioxidant Activity 2D-QSAR 0.6673 - - mdpi.com

Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacological and biological activity of the chemical compound “this compound” corresponding to the detailed outline provided.

Extensive searches were conducted for this exact compound and its synonyms (e.g., 1-methyl-5-mercapto-indolin-2-one, 1-methyl-5-thio-oxindole) in relation to kinase inhibition, topoisomerase activity, receptor binding, and modulation of cellular signaling pathways. The search results yielded information on a wide variety of other indole, indoline, and oxindole (B195798) derivatives, but did not provide any data specifically for "this compound."

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections, as no published research on these particular aspects of "this compound" was found.

Pharmacological and Biological Activity Investigations in Vitro and Mechanistic Focus

Antimicrobial Activity Investigations (In Vitro Mechanistic Studies)

Indole (B1671886) derivatives have demonstrated notable antibacterial activity against a range of pathogens through various mechanisms of action.

Staphylococcus aureus : Certain indole-based compounds have been shown to target essential bacterial processes. For instance, one thiourea-containing indole derivative was found to inhibit the decatenation activity of S. aureus topoisomerase IV and the supercoiling activity of DNA gyrase. nih.gov These enzymes are critical for DNA replication, and their inhibition leads to bacterial cell death.

Mycobacterium tuberculosis : The indole scaffold is a key feature in several compounds developed as anti-tubercular agents. One of the primary targets for these compounds is the enoyl-acyl carrier protein reductase (ENR), commonly known as InhA. nih.gov Indole-5-carbonyl derivatives have been found to moderately inhibit InhA, an enzyme essential for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall. nih.gov

The development of novel antifungal agents is critical due to the rise of drug-resistant fungal infections. Indole derivatives have been explored for their potential in this area. Studies on various substituted tetrahydropyrazino[1,2-a]indoles have shown activity against pathogenic strains such as Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net While the precise mechanism for these specific indole compounds is not fully elucidated, related heterocyclic compounds like pyrazole (B372694) derivatives have been found to inhibit ergosterol (B1671047) synthesis by targeting the CYP51 enzyme, a crucial component of the fungal cell membrane. mdpi.com This suggests a potential mechanism for indole-based antifungals could involve disruption of fungal cell membrane integrity.

Building on their antibacterial properties, indole derivatives have been specifically investigated for their mechanisms against Mycobacterium tuberculosis (Mtb). In addition to the inhibition of InhA, other molecular targets have been identified. nih.gov Some novel selective indole-based inhibitors have been developed to target DnaG primase and DNA gyrase, two enzymes involved in the DNA replication pathway of Mtb. nih.gov The ability of indole-containing compounds to act on multiple, diverse targets highlights their potential as a versatile scaffold for the development of new anti-tubercular drugs. nih.gov

Table 2: Antitubercular Targets of Indole Derivatives
Target Enzyme in M. tuberculosisFunction of EnzymeEffect of Inhibition by Indole Derivative
InhA (ENR)Mycolic acid synthesisDisruption of cell wall formation. nih.gov
DNA GyraseDNA replication and repairInhibition of bacterial replication. nih.gov
DnaG PrimaseInitiation of DNA synthesisInhibition of bacterial replication. nih.gov

Bacterial biofilms are structured communities of cells that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antibiotics. Indole derivatives have shown promise in both preventing the formation of and disrupting existing biofilms.

Several studies have demonstrated that bis(indolyl) and other related indole compounds can effectively inhibit biofilm formation by pathogens like Staphylococcus aureus. nih.govmdpi.com The proposed mechanism for some of these compounds involves the disruption of the bacterial cell, leading to the release of intracellular components such as reducing sugars and proteins. nih.gov Molecular docking studies of other indole derivatives with antibiofilm activity have suggested potential interactions with key bacterial proteins, including (p)ppGpp synthetases/hydrolases, the cell division protein FtsZ, or pyruvate (B1213749) kinases, indicating that these compounds may interfere with bacterial signaling, cell division, or metabolic pathways that are essential for biofilm development. mdpi.com

Following a comprehensive search for scientific literature, specific data concerning the pharmacological and biological activities of the chemical compound "1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one" is not available in the retrieved results. The search did not yield studies investigating this particular molecule's effects on cell proliferation, cell cycle progression, apoptosis, tubulin polymerization, DNA binding, or T-cell proliferation.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for "this compound" based on the provided outline and constraints. The available literature focuses on other indole derivatives, and discussing those would violate the specific instructions to focus solely on the requested compound.

Immunomodulatory Properties (In Vitro)

Modulation of Oxidative Burst in Phagocytes

No published research was identified that specifically examines the in vitro effects of this compound on the respiratory burst of phagocytic cells such as neutrophils or macrophages. Therefore, no data tables or detailed research findings on its potential to either enhance or inhibit the production of reactive oxygen species (ROS) in these immune cells can be provided.

Cytokine Production Modulation

Similarly, a thorough review of available scientific literature did not reveal any studies dedicated to the impact of this compound on the production of cytokines. Consequently, there is no information available regarding its potential to modulate the secretion of pro-inflammatory or anti-inflammatory cytokines from immune cells.

Structure Activity Relationship Sar Studies for 1 Methyl 5 Sulfanyl 2,3 Dihydro 1h Indol 2 One and Its Analogs

Impact of N1-Methyl Substitution on Biological Activity and Conformation

In some cases, the presence of an unsubstituted N1-H is crucial for activity. For instance, studies on certain C3-substituted indole (B1671886) derivatives revealed that compounds lacking an N1-substituent exhibited strong cytoprotective properties. mdpi.com The N1-H is believed to promote the stabilization of radical intermediates, which is beneficial for antioxidant activity. mdpi.com Similarly, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives identified as CFTR potentiators, the alkylation of the indole nitrogen (N1) with a methyl group led to a marked decrease in activity, suggesting the hydrogen atom at this position may be involved in key hydrogen-bond interactions with the target protein. nih.gov

Conversely, N1-methylation can be advantageous for other biological activities. In the development of tubulin polymerization inhibitors, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized, and these N1-methylated compounds demonstrated potent in vitro antiproliferative activities against several cancer cell lines. nih.gov For example, compound 7d from this series, which features the N1-methyl indole moiety, exhibited IC50 values in the sub-micromolar range. nih.gov This indicates that for certain targets, the N1-methyl group may enhance binding affinity, perhaps by occupying a hydrophobic pocket or by altering the conformation of the molecule to be more favorable for binding.

Role of the C5-Sulfanyl Group in Receptor Binding and Mechanism of Action

The C5 position of the indolone ring is a common site for modification to modulate biological activity. The introduction of a sulfanyl (B85325) (-SH) or substituted sulfanyl (-SR) group at this position can influence the compound's electronic properties, lipophilicity, and potential for specific interactions with a target receptor.

In a study focused on designing selective cyclooxygenase-2 (COX-2) inhibitors, researchers synthesized a series of 5-substituted-2-phenyl-1H-indoles. researchgate.net While this study did not include a sulfanyl group directly, it demonstrated the importance of the C5 substituent's nature. A methoxy (B1213986) group at the C5 position, for example, was found to be optimal for COX-2 selectivity and potency. researchgate.net Molecular modeling suggested that the oxygen atom of the C5-methoxy group could form a hydrogen bond with Tyr348 in the active site of the COX-2 enzyme. researchgate.net This finding implies that a C5-sulfanyl group, with its sulfur atom, could potentially engage in different types of interactions, such as hydrophobic or non-covalent sulfur interactions, within a receptor's binding pocket.

Systematic Modification at Other Positions (e.g., C3, C4, C6, C7) of the Indolone Core

Systematic modifications at other positions of the indolone core have been extensively explored to build comprehensive SAR profiles.

C3 Position: The C3 position is a frequent target for substitution. In one study, C3-methylene-bridged indole derivatives were synthesized to evaluate their biological activity. mdpi.com The nature of the group attached to the C3-methylene bridge was found to be critical. For example, introducing a pyrrolidinedithiocarbamate moiety at this position resulted in high cytoprotective activity, even in the presence of a substituted N1 nitrogen. mdpi.com

C4, C6, and C7 Positions: Modifications at the C4, C6, and C7 positions of the benzene (B151609) ring portion of the indolone core are used to fine-tune electronic and lipophilic properties. The introduction of a chlorine atom at the C6 position of tricyclic indole inhibitors of Mcl-1 resulted in a more than 10-fold increase in binding affinity compared to the non-chlorinated analogs. nih.gov This significant improvement was attributed to the chloro group filling a specific hydrophobic pocket within the protein's binding site. nih.gov The synthesis of C3/C4-fused indoles has also been explored to create novel tetracyclic scaffolds with unique three-dimensional shapes for biological screening. nih.gov

The biological activity of indolone analogs is governed by a combination of substituent effects:

Electronic Effects: The electronic nature of substituents can modulate the reactivity of the indolone core and its interactions with biological targets. In studies of 5-substituted indole derivatives, both electron-donating and electron-releasing groups at the C5 position were shown to influence the reactivity of the indole intermediate during synthesis, although in that specific case, it did not dramatically affect the final reaction outcome. nih.gov For biological activity, electron-withdrawing groups like nitro groups or halogens can alter the charge distribution and dipole moment of the molecule, potentially enhancing interactions with polar residues in a binding site. nih.govnih.gov

Steric Effects: The size and shape of substituents play a critical role. Steric hindrance can prevent a molecule from fitting into a binding pocket, leading to a loss of activity. Conversely, a bulky group might be necessary to make favorable van der Waals contacts. The size of an alkyl chain substituent on an α-amino acid used in the synthesis of pyrazino[1,2-a]indol-4(1H)-ones was found to correlate with the reaction yield, suggesting a steric influence. nih.gov In another example, increasing steric bulk by having two indole moieties in a single compound led to a significant increase in hemolytic activity. mdpi.com

Lipophilic Effects: Lipophilicity, often quantified as logP, affects a compound's solubility, cell permeability, and binding to hydrophobic pockets. The introduction of lipophilic groups can enhance binding to targets with greasy pockets. In the development of AML cell differentiation agents, the N-isopropyl substituted analog showed the highest activity and Lipophilic Efficiency (LipE), while other aliphatic groups were also tolerated, highlighting the importance of a balanced lipophilicity at this position. mdpi.com

The exploration of SAR is often accelerated by the design and synthesis of analog libraries. Various synthetic strategies are employed to generate a diverse set of compounds for biological screening. One-pot multicomponent reactions are an efficient method for creating libraries of 5-substituted-1,3-dihydro-2H-indol-2-one derivatives. nih.gov The Fischer indole synthesis is another classic and versatile method used to prepare libraries of indole derivatives with various substitutions on both the indole core and appended phenyl rings. nih.gov These libraries allow for the systematic variation of substituents at multiple positions, enabling researchers to quickly identify key structural features required for a desired biological activity and to build a robust SAR model.

Correlation between Structural Features and Specific Biological Activities (In Vitro)

The ultimate goal of SAR studies is to correlate specific structural features with quantitative measures of in vitro biological activity, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

The importance of the N1-substituent is highlighted in a series of tubulin polymerization inhibitors. The N1-methylated indole derivative 7d showed potent antiproliferative activity.

Antiproliferative Activity of N1-Methyl Indole Derivative 7d nih.gov
CompoundTarget Cancer Cell LineIC50 (μM)
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d)HeLa0.52
MCF-70.34
HT-290.86

Modifications to the benzene ring portion of the indole core also have a profound impact. In a series of isatin (B1672199) (indole-2,3-dione) sulfonamide derivatives designed as antiviral agents, the position and nature of substituents led to a wide range of activities.

Antiviral Activity of Isatin Analogs mdpi.com
CompoundDescriptionAntiviral Activity (IC50)
Compound IIsatin–pyrimidinone hybrid0.0742 µM (HIV)
Compound IINaphthyl-2-methyl isatin derivative0.045 µM (SARS-CoV-2)
Compound IIIIsatin–oxadiazole hybrid13.84 µM (SARS-CoV-2)
Compound IVIsatin–oxadiazole hybrid4.63 µM (SARS-CoV-2)

Finally, the effect of substitution at the C5 position is demonstrated in a series of COX inhibitors. The data shows how different substituents at C5 of a 2-phenyl-1H-indole core, combined with a 4-(methylsulfonyl)phenyl group at C2, influence COX-2 selectivity.

In Vitro COX-2 Inhibition for 5-Substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole Analogs researchgate.net
CompoundC5-SubstituentCOX-2 Selectivity Index (SI)
4a-H7.9
4b-F12.5
4e-OCH3291.2

These examples quantitatively illustrate the principles discussed in the preceding sections, confirming that minor structural modifications to the indolone scaffold can lead to dramatic changes in biological activity and selectivity.

Future Research Directions and Potential Academic Applications

Exploration of Novel Molecular Targets for Indolone Scaffolds

The indole (B1671886) nucleus is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets. nih.gov Indole and indolone derivatives have been identified as inhibitors of various enzymes and receptors, including protein kinases, histone deacetylases (HDACs), and tubulin. nih.govmdpi.com For 1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one, future research should focus on screening this compound against a diverse panel of molecular targets to uncover novel biological activities.

Key areas for investigation could include:

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com The indolone core is present in known kinase inhibitors. mdpi.com Screening this compound against a comprehensive kinase panel could identify novel inhibitory activities.

Epigenetic Targets: The influence of small molecules on epigenetic regulators is a growing area of research. Investigating the interaction of this compound with enzymes like histone deacetylases (HDACs) or methyltransferases could reveal potential applications in cancer and other diseases.

Receptor Modulation: Indole derivatives have shown activity at various receptors. nih.gov Determining if this compound can modulate the activity of G-protein coupled receptors (GPCRs) or other receptor families would be a valuable line of inquiry.

A systematic approach to target identification, such as in silico screening followed by in vitro validation, would be essential. nih.gov

Development of Advanced and Sustainable Synthetic Methodologies for Indolone Derivatives

While general methods for the synthesis of indole and indolone derivatives are well-established, developing more efficient, sustainable, and versatile synthetic routes is an ongoing endeavor. rsc.orgorganic-chemistry.orgmdpi.com Future research in this area for this compound and its analogs could focus on:

Catalytic C-H Functionalization: Transition-metal catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic cores, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov Applying these methods to the indolone scaffold could facilitate the synthesis of a diverse library of derivatives.

Flow Chemistry: The use of flow chemistry can offer advantages in terms of safety, scalability, and reaction control for the synthesis of heterocyclic compounds. nih.gov Developing a continuous flow process for the synthesis of this compound could improve efficiency and yield.

Green Chemistry Approaches: Employing environmentally benign solvents, catalysts, and reaction conditions is a key aspect of modern synthetic chemistry. Research into greener synthetic pathways for indolone derivatives would be highly valuable. organic-chemistry.org

The development of novel synthetic methods would not only facilitate the production of this compound but also enable the creation of a wider range of analogs for structure-activity relationship (SAR) studies.

Utilization of this compound as a Chemical Probe for Biological Pathway Elucidation

Should this compound be found to have potent and selective activity against a particular biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and biological pathways.

To be an effective chemical probe, a compound should ideally possess:

High potency and selectivity for its target.

A known mechanism of action.

Suitability for use in cellular or in vivo models.

If this compound meets these criteria, it could be used to:

Investigate the role of its target protein in various cellular processes.

Validate the target for therapeutic intervention.

Identify other components of the biological pathway in which the target is involved.

Potential Applications in Materials Science or Catalysis (If Relevant to the Specific Structure)

While the primary focus for indolone derivatives has been in medicinal chemistry, the unique electronic and structural features of the indole ring suggest potential applications in other fields. nih.gov The presence of a sulfanyl (B85325) group in this compound might open up possibilities in materials science or catalysis.

Potential research directions could include:

Organic Electronics: The electron-rich indole nucleus could be incorporated into organic semiconductors or other electronic materials. The sulfanyl group could be used for surface functionalization or to tune the electronic properties of the material.

Catalysis: The indole scaffold can serve as a ligand for transition metal catalysts. nih.gov The sulfur atom in this compound could also coordinate to metal centers, potentially leading to novel catalytic activities.

Further investigation into the photophysical and electrochemical properties of this compound would be necessary to assess its potential in these areas.

Synergistic Effects with Other Research Agents in In Vitro Systems

The combination of different therapeutic agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. nih.gov If this compound demonstrates biological activity, for example, as an anticancer agent, it would be valuable to investigate its potential for synergistic interactions with known drugs.

In vitro studies could be designed to assess the combination of this compound with:

Standard-of-care chemotherapeutic agents.

Targeted therapies.

Other investigational drugs.

Such studies could reveal new therapeutic strategies and potentially overcome drug resistance. nih.gov For instance, some indole derivatives have shown synergistic effects with antibiotics against drug-resistant bacteria. nih.gov

Design of Second-Generation Analogs with Improved Potency and Selectivity (In Vitro)

The initial discovery of a biologically active compound is often the starting point for a medicinal chemistry program aimed at optimizing its properties. If this compound shows promising in vitro activity, the next logical step would be the design and synthesis of second-generation analogs. nih.govnih.gov

This process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with systematic modifications to the core structure to understand which parts of the molecule are essential for activity.

Computational Modeling: Using computational tools to guide the design of new analogs with predicted improved binding affinity and selectivity for the target. nih.gov

In Vitro Profiling: Testing the new analogs in a battery of in vitro assays to assess their potency, selectivity, and other relevant pharmacological properties.

The goal of this iterative process would be to develop a lead compound with an optimized profile for further preclinical development.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from methodologies used for structurally similar indolones. For example:

  • Chlorination and reduction : A related 5-chloro-2,3-dihydro-1H-indol-2-one derivative was synthesized using sulfuryl chloride (SO2_2Cl2_2) and triethylamine in acetonitrile, followed by partial reduction with hydrazine hydrate in ethanol .
  • Sulfanyl group introduction : Thiolation can be achieved via nucleophilic substitution using sodium hydrosulfide (NaSH) or thiourea under controlled pH.
    Key factors : Temperature (reflux vs. ambient), solvent polarity, and stoichiometry of sulfanylating agents significantly impact yield and purity.

Q. How can the crystal structure of this compound be resolved, and what are its key crystallographic parameters?

X-ray crystallography is the gold standard. For analogous compounds:

  • Crystal system : Triclinic (space group P1) with unit cell parameters such as a=9.32A˚a = 9.32 \, \text{Å}, b=9.43A˚b = 9.43 \, \text{Å}, c=14.15A˚c = 14.15 \, \text{Å}, and angles α=100.5\alpha = 100.5^\circ, β=104.5\beta = 104.5^\circ, γ=90.2\gamma = 90.2^\circ .
  • Hydrogen bonding : Intermolecular N–H···O and S–H···O interactions stabilize the lattice, critical for molecular packing analysis.

Q. What spectroscopic techniques are optimal for characterizing the sulfanyl substituent?

  • FT-IR : The S–H stretch appears as a weak band near 2550–2600 cm1^{-1}.
  • NMR : 1^1H NMR shows the sulfanyl proton as a singlet at δ 1.8–2.2 ppm, while 13^{13}C NMR reveals the C–S bond at δ 35–45 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]+^+.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against enzymatic targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., HIV-1 reverse transcriptase). Docking scores (binding energy ≤ -7 kcal/mol) suggest strong affinity .
  • QM/MM simulations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or nucleophilic sites .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50_{50}50​ variability)?

  • Assay standardization : Control variables like buffer pH (e.g., Tris-HCl vs. phosphate), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. native).
  • Metabolite interference : Perform LC-MS to rule out degradation products during bioassays .
  • Statistical validation : Use ANOVA or Bayesian modeling to assess reproducibility across labs .

Q. How does the sulfanyl group influence stability under physiological conditions?

  • Hydrolytic stability : The S–H bond is prone to oxidation; stability can be enhanced via prodrug strategies (e.g., acetyl protection).
  • pH-dependent degradation : Accelerated stability testing in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) reveals decomposition kinetics .

Q. What synthetic modifications improve selectivity for serotonin receptor subtypes?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., –NO2_2) at position 5 increases 5-HT2A_{2A} affinity, while bulky groups at position 1 reduce off-target binding .
  • Isosteric replacement : Replace the sulfanyl group with selenyl (–SeH) or methylthio (–SCH3_3) to modulate lipophilicity and binding kinetics .

Methodological Considerations

Q. How to design a SAR study for optimizing antiviral activity?

  • Core modifications : Synthesize analogs with variations at positions 1 (methyl), 5 (sulfanyl), and the indolone carbonyl.
  • Activity cliffs : Use Free-Wilson analysis to identify critical substituents contributing to HIV-1 RT inhibition .
  • ADMET profiling : Assess permeability (Caco-2 assay), hepatic stability (microsomal incubation), and cytotoxicity (MTT assay) .

Q. What crystallographic challenges arise when analyzing sulfur-containing heterocycles?

  • Disorder management : The sulfanyl group may exhibit positional disorder; refine using restraints (SADI, SIMU) in SHELXL .
  • Radiation damage : Use low-temperature (100 K) data collection to minimize X-ray-induced decay .

Q. How to validate molecular dynamics (MD) simulations of this compound in lipid bilayers?

  • Force field selection : Use CHARMM36 for accurate sulfur parameterization.
  • Membrane insertion : Calculate Gibbs free energy (umbrella sampling) to quantify partitioning into lipid bilayers .

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1-methyl-5-sulfanyl-2,3-dihydro-1H-indol-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.